molecular formula C12H11NO3 B2489562 methyl 3-acetyl-1H-indole-5-carboxylate CAS No. 106896-59-7

methyl 3-acetyl-1H-indole-5-carboxylate

Cat. No. B2489562
M. Wt: 217.224
InChI Key: LXTFSAFFYUCWCX-UHFFFAOYSA-N
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Patent
US07608633B2

Procedure details

In a three-neck flask, 4.20 ml (9.25 mmol) of a 2.2 M ZnCl2 solution in 20 ml absolute dichloromethane is charged under nitrogen and the solution is cooled to 0° C. using an ice bath. Thereafter, 5.62 ml (8.99 mmol) of a 1.6 M n-butyllithium solution are slowly added drop-wise. The reaction mixture is heated to room temperature, stirred for 1 hour, then admixed with the solution of 1.50 g (8.56 mmol) methylindole-5-carboxylate in 20 ml absolute dichloromethane and stirred again at room temperature for one hour. Thereafter, the batch is cooled to 0° C. and 1.28 ml (18.1 mmol) acetylchloride is carefully added so as to form an orange suspension. The latter is stirred at room temperature for 1 hour. Then, 0.93 g (7.02 mmol) aluminum chloride is added. After another hour of stirring at room temperature, hydrolysis with semi-saturated NaCl solution is carried out and 100 ml ethyl acetate and 20 ml tetrahydrofurane are added. Three extractions are carried out using ethyl acetate, the combined organic phases are washed with saturated NaCl solution and the organic phase is dried on sodium sulfate. The solvent is distilled off. Chromatographic purification of the residue on silica gel (flow agent: hexane/ethyl acetate 3:2) yields the product as a solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
1.5 g
Type
reactant
Reaction Step Three
Quantity
1.28 mL
Type
reactant
Reaction Step Four
Quantity
0.93 g
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
20 mL
Type
solvent
Reaction Step Seven
Quantity
20 mL
Type
solvent
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Eight

Identifiers

REACTION_CXSMILES
C([Li])CCC.[CH3:6][O:7][C:8]([C:10]1[CH:11]=[C:12]2[C:16](=[CH:17][CH:18]=1)[NH:15][CH:14]=[CH:13]2)=[O:9].[C:19](Cl)(=[O:21])[CH3:20].[Cl-].[Al+3].[Cl-].[Cl-].[Na+].[Cl-]>ClCCl.[Cl-].[Cl-].[Zn+2].O1CCCC1.C(OCC)(=O)C>[CH3:6][O:7][C:8]([C:10]1[CH:11]=[C:12]2[C:16](=[CH:17][CH:18]=1)[NH:15][CH:14]=[C:13]2[C:19](=[O:21])[CH3:20])=[O:9] |f:3.4.5.6,7.8,10.11.12|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
1.5 g
Type
reactant
Smiles
COC(=O)C=1C=C2C=CNC2=CC1
Step Four
Name
Quantity
1.28 mL
Type
reactant
Smiles
C(C)(=O)Cl
Step Five
Name
Quantity
0.93 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].[Cl-]
Step Seven
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Step Eight
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].[Cl-].[Zn+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated to room temperature
STIRRING
Type
STIRRING
Details
stirred again at room temperature for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
Thereafter, the batch is cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
to form an orange suspension
STIRRING
Type
STIRRING
Details
The latter is stirred at room temperature for 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
After another hour of stirring at room temperature
EXTRACTION
Type
EXTRACTION
Details
Three extractions
WASH
Type
WASH
Details
the combined organic phases are washed with saturated NaCl solution
CUSTOM
Type
CUSTOM
Details
the organic phase is dried on sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent is distilled off
CUSTOM
Type
CUSTOM
Details
Chromatographic purification of the residue on silica gel (flow agent: hexane/ethyl acetate 3:2)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC(=O)C=1C=C2C(=CNC2=CC1)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.